Benzamide, O-(methyleneamino)-(7CI)
Description
Contextualization within Contemporary Organic Chemistry
Benzamide (B126) and its derivatives are fundamental building blocks in organic synthesis and are substructures in a variety of pharmaceutical agents. nih.gov Their prevalence in modern pharmaceuticals and biologically active compounds makes the amidation reaction one of the most crucial transformations in organic chemistry. researchgate.net Benzamide derivatives are utilized in numerous medical applications, including as antipsychotics, anti-inflammatory agents, and antihistamines. ontosight.ai The parent compound, benzamide, is a white, crystalline solid that is slightly soluble in water but soluble in many organic solvents. nih.govwikipedia.org It is found naturally in organisms such as Streptomyces and Colchicum autumnale. nih.gov The study of benzamides continues to be a pressing objective in process and medicinal chemistry. researchgate.net
Historical Development and Evolution of Benzamide Synthesis Methodologies
The synthesis of amides is one of the most frequently practiced transformations in chemistry. researchgate.net Traditional methods for creating amide bonds typically involve the coupling of a carboxylic acid with an amine, which requires the pre-activation of the carboxylic acid. researchgate.net Common activation techniques include converting the carboxylic acid to more reactive forms like acid chlorides, anhydrides, or using coupling reagents. researchgate.net A well-known laboratory method is the Schotten-Baumann reaction, which involves reacting an acid chloride (like benzoyl chloride) with ammonia (B1221849). youtube.com
Over time, research has focused on developing more direct and efficient methods. One such advancement is the direct Friedel-Crafts-type carboxamidation of arenes. nih.gov This has been explored using reagents like cyanoguanidine in the presence of a Brønsted superacid, which allows for the direct conversion of arenes to their corresponding benzamide derivatives. nih.gov Other modern approaches focus on sustainability and atom economy. researchgate.netresearchgate.net These include oxidative amidation reactions that couple aldehydes and amines, and direct condensation of carboxylic acids and amines using reusable solid acid catalysts and ultrasonic irradiation to reduce reaction times and simplify procedures. researchgate.netresearchgate.net An extraction reaction mechanism has also been developed, which avoids the use of benzoyl chloride and allows for solvent recovery, meeting the requirements of green chemistry. google.com
Classification of Benzamide Derivatives with Complex Amine Substituents
Benzamides are broadly classified as derivatives of benzoic acid. ontosight.ai They belong to the class of organic compounds known as primary carboxylic acid amides. foodb.ca The core structure consists of a benzene (B151609) ring attached to a carboxamido substituent. foodb.canih.gov Further classification is based on the nature and position of substituents on both the benzene ring and the amide's nitrogen atom.
Derivatives with complex amine substituents involve the replacement of one or both hydrogens of the -NH2 group with more intricate chemical moieties. These substituents can significantly alter the molecule's chemical properties, such as its electronic effects, steric profile, solubility, and reactivity. For instance, the introduction of groups like an N-((1-ethyl-2-pyrrolidinyl)methyl) moiety or a disulfide bridge linking two benzamide units creates highly specialized molecules with distinct potential biological interactions. ontosight.aiontosight.ai The compound of focus, Benzamide, O-(methyleneamino)-(7CI), is distinguished by its O-(methyleneamino) group, which represents a unique and complex substitution.
Detailed Research Findings on Benzamide, O-(methyleneamino)-(7CI)
Benzamide, O-(methyleneamino)-(7CI) is a specific derivative noted for the substitution on the amide portion of the molecule.
Table 1: Physicochemical Properties of Benzamide, O-(methyleneamino)-(7CI)
| Property | Value |
| CAS Number | 89976-55-6 chemicalbook.comchemicalbook.com |
| Molecular Formula | C8H8N2O chemicalbook.com |
| Molecular Weight | 148.16 g/mol chemicalbook.com |
| IUPAC Name | 2-(methylideneamino)benzamide |
| Canonical SMILES | C=NC1=CC=CC=C1C(=O)N |
| InChI Key | JMFUERDJDAKRDP-UHFFFAOYSA-N |
This table presents data for Benzamide, O-(methyleneamino)-(7CI), also identified as Benzamide, o-(methyleneamino)- (7CI). Data sourced from chemical databases. chemicalbook.comchemicalbook.com
The methyleneamino group introduces specific electronic and steric effects compared to the parent benzamide molecule. While direct synthesis protocols for this exact compound are not widely documented in the provided literature, its formation would likely involve specialized synthetic routes to achieve the O-substitution pattern.
Table 2: Comparative Analysis of Selected Benzamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Benzamide | C7H7NO wikipedia.orgchemeo.com | 121.14 nih.govchemeo.com | Unsubstituted parent compound nih.gov |
| N,N-diethyl-m-toluamide (DEET) | C12H17NO | 191.27 | N,N-diethyl substitution on the amide |
| 4-Methylbenzamide | C8H9NO | 135.17 | Methyl group at the para position |
| Benzamide, O-(methyleneamino)-(7CI) | C8H8N2O chemicalbook.com | 148.16 chemicalbook.com | O-(methyleneamino) substituent chemicalbook.comchemicalbook.com |
This table provides a comparison of the target compound with other known benzamides to highlight structural differences.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(methylideneamino)benzamide |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5H,1H2,(H2,9,11) |
InChI Key |
JMFUERDJDAKRDP-UHFFFAOYSA-N |
Canonical SMILES |
C=NC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Benzamide Derivatives Incorporating Amine Functionalities
Direct Amidation and Modified Coupling Procedures
The most fundamental approach to constructing benzamides is the direct condensation of a carboxylic acid with an amine. youtube.com This process, however, often requires activation of the carboxylic acid to proceed efficiently under mild conditions, as the direct thermal condensation typically necessitates high temperatures (above 160°C) due to the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com
Optimization of Amide Bond Formation via Coupling Reagents
To circumvent the need for harsh conditions, a vast number of coupling reagents have been developed to facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com These reagents are broadly categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. hepatochem.com
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), were among the first coupling reagents developed. luxembourg-bio.comresearchgate.net They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com A significant drawback of carbodiimide (B86325) methods is the potential for racemization of chiral centers. hepatochem.com To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used, which trap the O-acylisourea to form an active ester, reducing the extent of epimerization. luxembourg-bio.compeptide.com
Phosphonium and aminium/uronium salts represent an improvement over carbodiimide methods, offering faster reaction times and minimal racemization. hepatochem.com Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient phosphonium-based reagents. peptide.com Similarly, aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are extremely effective and can complete coupling reactions in minutes, especially with the addition of HOBt. peptide.com
| Reagent Class | Example Reagent | Abbreviation | Key Features | References |
|---|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Inexpensive; byproduct (DCU) is insoluble. | luxembourg-bio.comresearchgate.net |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble reagent and byproduct, useful for aqueous reactions. | researchgate.netpeptide.com |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly efficient, less racemization compared to carbodiimides. | peptide.com |
| Phosphonium Salts | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Very effective, especially for hindered or N-methylated amino acids. | peptide.com |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Fast reaction rates, low racemization. | peptide.com |
| Uronium/Aminium Salts | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly effective due to the 7-azabenzotriazole core. | researchgate.net |
Exploration of Catalyst Systems in Amidation Reactions
Catalytic direct amidation presents a more atom-economical and environmentally friendly alternative to stoichiometric coupling reagents. mdpi.com Research in this area has explored various catalyst systems, including those based on boron, metals, and non-metal organocatalysts.
Boron-based reagents and catalysts can effectively promote amidation by forming activated boronic esters or anhydrides. Similarly, silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) have been shown to be effective for the amidation of both aliphatic and aromatic carboxylic acids by forming silyl (B83357) ester intermediates. nih.gov
Transition metal catalysts, including those based on iridium, nickel, and cobalt, have been developed for C-H amidation and N-alkylation of amides. acs.orgrsc.orgnih.gov For instance, an iridium catalyst has been used for the direct C-H amidation of benzoic acids with sulfonyl azides. nih.gov Nickel catalysis has been employed for the oxidative cross-coupling between the C-H bond of an amide and the ortho-C-H bond of benzamides. acs.org Furthermore, cobalt nanoparticles supported on carbon have proven to be effective for the N-alkylation of primary amides with alcohols, offering a green pathway to secondary amides with water as the only byproduct. rsc.org Other systems, such as imidazolium (B1220033) chloride, have been reported as efficient organocatalysts for transamidation reactions. mdpi.com Green chemistry approaches also include using solid supports like silica (B1680970) gel, which can catalyze the direct amidation of carboxylic acids with amines under microwave irradiation. rsc.orgresearchgate.net
| Catalyst Type | Example System | Reaction Type | Key Features | References |
|---|---|---|---|---|
| Organocatalyst | Imidazolium Chloride | Transamidation | Metal-free, efficient for aromatic and aliphatic primary amines. | mdpi.com |
| Silicon-based | Methyltrimethoxysilane (MTM) | Direct Amidation | Effective for primary and secondary amines with carboxylic acids. | nih.gov |
| Metal Catalyst | Iridium Complex | C-H Amidation | Direct amidation of benzoic acids at the C-H bond. | nih.gov |
| Metal Catalyst | Cobalt Nanoparticles | N-Alkylation | Catalyzes N-alkylation of amides with alcohols; recyclable. | rsc.org |
| Metal Catalyst | Nickel Complex | Cross-Coupling | Achieves oxidative cross-coupling of benzamides with other amides. | acs.org |
| Solid Support | Silica Gel | Direct Amidation | Green method using microwave irradiation; acts as catalyst and support. | rsc.org |
Functional Group Interconversion Pathways to Methyleneamino Moieties
Beyond direct amidation, amine functionalities can be incorporated into benzamide structures through the transformation of other functional groups. These interconversions are vital for accessing complex substitution patterns not achievable through direct coupling.
Reductive Amination Strategies
Reductive amination is a powerful method for forming amines by converting a carbonyl group into an amine via an imine intermediate. wikipedia.org This two-step process, which can often be performed in one pot, involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. youtube.comjocpr.com
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com This strategy is highly versatile and can be used to synthesize primary, secondary, and tertiary amines. wikipedia.orgmnstate.edu In the context of benzamide synthesis, a precursor containing a keto or aldehyde group could be subjected to reductive amination to install a desired amine functionality. For example, a nitro-substituted benzaldehyde (B42025) can undergo reductive amination, with studies showing that careful choice of the reducing agent, such as borane-tert-butylamine, is crucial to avoid side reactions like the reduction of the nitro group. researchgate.net A widely used strategy for introducing a simple amino group involves the reduction of a nitro group, for which reagents like tin(II) chloride (SnCl₂) are effective. acs.org
Nucleophilic Substitution Reactions on Activated Substrates
Nucleophilic substitution provides another route to amine-substituted benzamides. This can occur through nucleophilic aromatic substitution (SNAr), where an amine acts as a nucleophile, displacing a leaving group from an activated aromatic ring. youtube.com For this reaction to be effective, the benzene (B151609) ring of the benzamide must be activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen). youtube.commasterorganicchemistry.com
Alternatively, the amide group itself can undergo nucleophilic acyl substitution. While amides are generally poor electrophiles, their reactivity can be enhanced. nih.gov For instance, reacting N-substituted benzamides with organolithium reagents can lead to the formation of ketones, demonstrating a C-N bond cleavage pathway. researchgate.net This highlights the potential for manipulating the amide bond itself to introduce new functionalities.
Rearrangement Reactions Leading to Amine-Substituted Benzamides
Certain rearrangement reactions provide elegant pathways for converting carboxylic acid derivatives into primary amines, effectively installing an amino group on a benzamide scaffold. The Hofmann and Curtius rearrangements are classic examples that proceed through a common isocyanate intermediate. masterorganicchemistry.comuomustansiriyah.edu.iq
In the Hofmann rearrangement , a primary amide is treated with bromine and a strong base. This process results in the conversion of the amide to a primary amine with the loss of the carbonyl carbon as carbon dioxide. masterorganicchemistry.comyoutube.com
The Curtius rearrangement achieves a similar transformation but starts from an acyl azide (B81097), which is typically prepared from an acid chloride. uomustansiriyah.edu.iq Upon heating, the acyl azide rearranges to an isocyanate, losing nitrogen gas as a byproduct. The isocyanate can then be hydrolyzed to yield the primary amine. masterorganicchemistry.com
The Beckmann rearrangement offers another pathway, starting from an oxime derived from a ketone. When treated with acid, the oxime rearranges to form a substituted amide. masterorganicchemistry.com If the migrating group is an aryl group, this can be a method to form N-aryl amides.
These rearrangement reactions are powerful tools for synthesizing arylamines from readily available carboxylic acid derivatives, providing access to aminobenzamides that might be difficult to prepare directly. uomustansiriyah.edu.iq
Multi-Component Reactions for Diverse Benzamide Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.orgyoutube.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating diverse libraries of compounds. youtube.com
The Ugi four-component reaction (U-4CR) is a prominent MCR that produces α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnumberanalytics.com The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and subsequently by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the stable bis-amide product. wikipedia.org
A hypothetical Ugi-type approach to a precursor for Benzamide, O-(methyleneamino)-(7CI) could involve using a protected hydroxylamine (B1172632) derivative as the amine component. For instance, reacting benzaldehyde, an O-protected hydroxylamine, benzoic acid, and an isocyanide could potentially yield a scaffold containing the crucial N-O bond, which could be further elaborated to the target structure. Recently, the Ugi reaction has been successfully performed using N-hydroxyimides as a novel carboxylic acid isostere to generate α-hydrazino amides, demonstrating the reaction's flexibility in forming N-N bonds, which is conceptually related to the N-O bond of the target compound. nih.gov
The Passerini three-component reaction is another cornerstone of isocyanide-based MCRs, combining an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy amides. nih.govwikipedia.orgorganic-chemistry.org A key step in this reaction is the formation of an imidate intermediate that undergoes a Mumm rearrangement. wikipedia.org A modular protocol merging a hydroxylamine-Passerini reaction with a hetero-Cope rearrangement has been developed to assemble 2-aminoanilines bearing an α-hydroxyamide substructure, showcasing the utility of hydroxylamine derivatives in MCRs. acs.org This demonstrates the potential for adapting the Passerini reaction to create complex structures containing N-O linkages, relevant to the synthesis of O-substituted benzamides.
Table 1: Examples of Multi-Component Reactions for Amide Synthesis
| Reaction Name | Components | Product Type | Potential Relevance to Target | Reference |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Use of hydroxylamine derivatives as the amine component. | wikipedia.org, nih.gov |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Adaptation with hydroxylamine derivatives. | acs.org, wikipedia.org |
| Ugi-Smiles Reaction | Phenol, Aldehyde, Amine, Isocyanide | N-Aryl Amine | Demonstrates flexibility in component variation. | wikipedia.org |
Stereoselective Synthesis of Chiral Amine-Containing Benzamides
The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. Stereoselective synthesis of benzamides containing chiral amine functionalities can be achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For instance, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. Deprotonation followed by alkylation occurs with high diastereoselectivity, and subsequent removal of the auxiliary yields the enantiomerically enriched product. wikipedia.orgnih.gov Similarly, tert-butanesulfinamide has proven to be a versatile chiral auxiliary for the asymmetric synthesis of a wide array of chiral amines. yale.edu A hypothetical application to synthesize a chiral variant of an O-amino benzamide could involve attaching a chiral auxiliary to either the benzoic acid precursor or a suitable amine fragment, directing a key bond-forming step, and then cleaving the auxiliary.
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Asymmetric Hydrogenation : Significant progress has been made in the transition metal-catalyzed asymmetric hydrogenation of imines and oximes to produce chiral amines and hydroxylamines, respectively. acs.org Recently, an iridium-based catalyst was developed for the highly selective asymmetric hydrogenation of oximes to chiral hydroxylamines, a challenging transformation that often leads to over-reduction to the amine. incatt.nl This methodology could be directly applicable to creating chiral O-amino precursors for benzamide synthesis.
Catalytic Asymmetric Oxidation : A titanium-catalyzed asymmetric oxidation of racemic amines has been reported to provide a broad range of chiral hydroxylamines with excellent chemo- and enantioselectivity. acs.org This method provides a direct route to chiral hydroxylamine building blocks.
Catalytic Asymmetric Addition : The enantioselective conjugate addition of N-protected hydroxylamines to α,β-unsaturated 2-acyl imidazoles, catalyzed by a chiral-at-metal Rh(III) complex, has been developed to afford valuable N-Boc protected β-amino acid derivatives with high enantioselectivity. rsc.org Furthermore, a copper-catalyzed reductive relay hydroaminocarbonylation strategy has been presented for the synthesis of γ-chiral amides using hydroxylamine electrophiles. nih.gov These methods highlight the potential of using catalytic asymmetric reactions to construct chiral centers in molecules containing the N-O bond.
Table 2: Selected Stereoselective Methods for Amine and Amide Synthesis
| Method | Strategy | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Catalysis | Iridium-based complex | Chiral Hydroxylamines | Up to 98:2 e.r. | incatt.nl |
| Asymmetric Oxidation | Catalysis | Titanium-based complex | Chiral Hydroxylamines | Up to 278 s-factor | acs.org |
| Conjugate Addition | Catalysis | Chiral Rh(III) complex | β-Amino Acid Derivatives | Up to 99.5% ee | rsc.org |
| Alkylation | Auxiliary | Pseudoephedrine | Enantioenriched Carboxylic Acids | High | wikipedia.org |
| Bromination | Catalysis | Tetrapeptide | Atropisomeric Benzamides | High | nih.gov, tcichemicals.com |
Green Chemistry Approaches in Benzamide Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In benzamide synthesis, this often translates to developing solvent-free methods, using aqueous media, or employing mechanochemistry.
The elimination of volatile organic solvents is a primary goal of green chemistry, as they are often the largest contributor to waste in chemical synthesis.
Solvent-free (neat) reactions for benzoylation have been developed, offering significant environmental benefits. A simple and rapid procedure involves mixing an amine and benzoyl chloride in a neat phase without any solvent or alkali. nih.govrsc.org The reaction is often exothermic and proceeds quickly to give the benzoylated product in high yield and purity. rsc.org Another solvent-free approach utilizes PhCOCl-Py/basic alumina (B75360) under microwave irradiation for the N-, O-, and S-benzoylation of various functional groups. wikipedia.org These methods could be adapted for the synthesis of Benzamide, O-(methyleneamino)-(7CI) by reacting a suitable O-(methyleneamino) precursor with benzoyl chloride under solvent-free conditions.
Aqueous medium reactions leverage water as a safe, non-toxic, and inexpensive solvent. While traditional organic reactions often require anhydrous conditions, performing syntheses in water can offer unique reactivity and selectivity, alongside simplified product isolation. The synthesis of benzimidazoles, which are structurally related to benzamides, has been successfully conducted in high-temperature water with yields comparable to or better than those in conventional organic solvents. beilstein-journals.org For benzamide synthesis specifically, a process for preparing benzamide via the ammonolysis of methyl benzoate (B1203000) in a concentrated aqueous ammonia (B1221849) solution has been reported, highlighting a green approach using water as the reaction medium. nih.gov
Table 3: Green Benzoylation of Amines
| Method | Conditions | Catalyst/Support | Reaction Time | Yield (%) | Reference |
| Neat Reaction | Room Temperature | None | 3-5 min | 92 (for aniline) | nih.gov |
| Ultrasound-Assisted | Room Temperature, Solvent-Free | None | 2-10 min | 95-98 | nih.gov |
| Microwave-Assisted | Solvent-Free | Basic Alumina | 1-5 min | 90-98 | wikipedia.org |
| Copper(II) Oxide Catalysis | Room Temperature, Solvent-Free | CuO | 15-30 min | 85-95 | nih.gov |
| Aqueous Ammonolysis | Room Temperature | Cation Exchange Resin | 240-300 h | High | nih.gov |
Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of bulk solvents. rsc.orgnih.gov This technique can lead to faster reaction times, different product selectivities, and access to products that are difficult to obtain through traditional solution-phase chemistry.
The mechanochemical synthesis of amides has been extensively developed. One approach involves the ball-milling of carboxylic acids and amines with coupling reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh3), which affords amides and even optically active dipeptides in excellent yields with minimal solvent use. nih.govrsc.org A completely solvent-free process, from reaction to purification, has been achieved by activating carboxylic acids with carbonyldiimidazole (CDI) in a ball mill, followed by reaction with an amine. rsc.org
More recently, a direct amidation method via thermo-mechanochemistry has been developed, which avoids the need for any activating agents by combining mechanical and thermal energy to drive the condensation of carboxylic acids and amines. wikipedia.orgorgsyn.org Another innovative mechanochemical approach prepares primary amides from esters using calcium nitride as a solid source of ammonia, a method that is compatible with various functional groups and was used to synthesize the antiepileptic drug rufinamide. wikipedia.orgrsc.orgacs.org These solvent-free, high-efficiency methods represent a frontier in green amide synthesis and could hypothetically be applied to produce Benzamide, O-(methyleneamino)-(7CI) by reacting benzoic acid or its ester with a suitable methyleneamino-containing reagent under mechanochemical conditions.
Elucidation of Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Patterns on Benzamide (B126) Nuclei
The benzamide moiety itself is a moderately deactivated system towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the carbonyl group. The amide group (-CONH2) is known to be an ortho-, para-directing group, albeit a deactivating one. This is because the lone pair on the nitrogen atom can be delocalized into the benzene (B151609) ring, stabilizing the arenium ion intermediate formed during ortho and para attack. However, the O-substitution in "Benzamide, O-(methyleneamino)-(7CI)" significantly alters this electronic landscape. The presence of the O-(methyleneamino) group would likely further deactivate the ring towards EAS compared to a simple benzamide.
For instance, direct Friedel-Crafts carboxamidation of arenes can be achieved using reagents like cyanoguanidine in the presence of a superacid, leading to the formation of benzamide derivatives. nih.govnih.gov In the case of substituted benzenes, the position of substitution is governed by the existing substituents. nih.gov However, the harsh, superacidic conditions required for such reactions would likely lead to the decomposition of the sensitive O-(methyleneamino) group.
Nucleophilic Attack and Rearrangement Processes Involving Amide and Amine Centers
The core of "Benzamide, O-(methyleneamino)-(7CI)" features several sites susceptible to nucleophilic attack. The carbonyl carbon is a primary electrophilic center, characteristic of all amides. Nucleophilic acyl substitution at this carbon is a fundamental reaction of amides. researchgate.net However, the O-(methyleneamino) group introduces additional reactive sites. The carbon atom of the methyleneamino group (C=N) is also electrophilic and can be attacked by nucleophiles, analogous to the reactions of Schiff bases.
The stability of the tetrahedral intermediate formed during nucleophilic attack on the carbonyl group is a key determinant of the reaction pathway. nih.gov In this specific compound, the O-N bond is likely weak and could be prone to cleavage. Nucleophilic attack at the carbonyl carbon could lead to the expulsion of the O-(methyleneamino) group or rearrangement.
The presence of the O-N bond also opens up possibilities for unique rearrangement reactions. Under certain conditions, rearrangements involving the migration of groups to or from the nitrogen and oxygen atoms could occur.
Oxidation and Reduction Chemistry of Benzamide and Methyleneamino Groups
The distinct functional groups within "Benzamide, O-(methyleneamino)-(7CI)"—the benzamide and the methyleneamino group—exhibit different behaviors under oxidative and reductive conditions. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.org
The methyleneamino group contains a nitrogen atom that can be considered an "amine functionality" in a broad sense. The oxidation of imines is less common than that of amines or hydrazones. However, strong oxidizing agents could potentially lead to the cleavage of the C=N bond, yielding the parent benzamide and products derived from the methyleneamino fragment. The oxidation of sulfur-containing amino acids like methionine involves the addition of oxygen to the sulfur atom, a process that can be reversible and play a regulatory role in proteins. nih.gov While not directly analogous, this highlights the potential for oxidation at heteroatoms within complex molecules.
Both the amide and the Schiff base (methyleneamino) linkages are susceptible to reduction.
Amide Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This would convert the benzamide moiety into a benzylamine (B48309) derivative.
Schiff Base Reduction: The C=N double bond of the methyleneamino group is readily reduced to a C-N single bond. This can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation. This would transform the methyleneamino group into a methylamino group.
The selective reduction of one group over the other would be a significant synthetic challenge. The choice of reducing agent and reaction conditions would be crucial. For example, NaBH4 is generally not strong enough to reduce amides but can reduce imines. youtube.com Therefore, it might be possible to selectively reduce the methyleneamino group while leaving the amide intact. Conversely, a more powerful reducing agent like LiAlH4 would likely reduce both functionalities.
| Functional Group | Reductant | Product |
| Amide | LiAlH4 | Amine |
| Methyleneamino (Imine) | NaBH4, Catalytic Hydrogenation | Amine |
This table summarizes the general reductive pathways for the functional groups present in Benzamide, O-(methyleneamino)-(7CI).
Cyclization Reactions and Heterocycle Formation from Benzamide Precursors
Benzamide derivatives are versatile precursors for the synthesis of various nitrogen-containing heterocycles. acs.org The specific structure of "Benzamide, O-(methyleneamino)-(7CI)" offers several possibilities for intramolecular cyclization reactions, likely triggered by the appropriate reagents or conditions.
For example, if the methyleneamino group were hydrolyzed or transformed into a more reactive species, the resulting intermediate could potentially cyclize onto the aromatic ring or the amide nitrogen. The electrophilic cyclization of 2-(1-alkynyl)benzamides has been shown to proceed on the oxygen of the carbonyl group to form cyclic imidates. nih.gov This highlights the nucleophilicity of the amide oxygen, which in our target molecule is already substituted.
Tandem reactions involving radical cyclization are also known for amide derivatives, leading to the formation of lactams. beilstein-journals.org The presence of the O-N bond and the C=N bond could facilitate unique radical-mediated cyclization pathways. Furthermore, cascade cyclization strategies have been employed to synthesize complex heterocyclic systems from simpler starting materials. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions at Aromatic and Aliphatic Centers
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Both the aromatic ring and the aliphatic (methylene) carbon of "Benzamide, O-(methyleneamino)-(7CI)" could potentially participate in such reactions.
Aromatic Center: The C-H bonds of the benzamide ring could be activated for cross-coupling reactions. While challenging, direct C-H activation and functionalization of benzamides have been reported using transition metal catalysts like palladium and nickel. acs.orgacs.org These reactions often require specific directing groups to achieve regioselectivity. The amide group itself can act as a directing group, typically favoring ortho-functionalization.
Aliphatic Center: The C-H bonds of the methylene (B1212753) group are generally less reactive. However, under specific catalytic conditions, C(sp3)-H activation could be possible.
More commonly, cross-coupling reactions involve an aryl halide or triflate. If a halogen atom were present on the benzamide ring, it would be a prime site for Suzuki, Heck, Buchwald-Hartwig, and other cross-coupling reactions. rhhz.netresearchgate.netresearchgate.net For instance, cobalt-catalyzed C-N cross-coupling between benzamide and aryl iodides has been reported. researchgate.net
| Reaction Name | Catalyst | Bond Formed |
| Suzuki Coupling | Palladium | C-C |
| Heck Coupling | Palladium | C-C |
| Buchwald-Hartwig Amination | Palladium, Copper | C-N |
This table lists common metal-catalyzed cross-coupling reactions that could be applied to functionalized derivatives of Benzamide, O-(methyleneamino)-(7CI).
Photochemical and Electrochemical Reactivity Studies
The study of the photochemical and electrochemical reactivity of "Benzamide, O-(methyleneamino)-(7CI)" is crucial for understanding its stability, potential transformation pathways, and for developing new synthetic applications. Although direct experimental data for this specific compound is limited in publicly available literature, its reactivity can be inferred by examining related structures containing the key O-N bond within an amide framework. The presence of the benzoyl group, the amide linkage, and the O-methyleneamino moiety suggests a rich and complex reactivity profile under photochemical and electrochemical conditions.
Photochemical Reactivity
The photochemical behavior of amides and compounds with N-O bonds has been a subject of significant research. For "Benzamide, O-(methyleneamino)-(7CI)," the absorption of ultraviolet light is expected to initiate electronic transitions that can lead to various chemical reactions. The primary photochemical processes are likely to involve the cleavage of the weakest bonds in the molecule. Theoretical studies on substituted amides suggest that the N-C bond strength can be influenced by substituents. researchgate.net However, in the case of "Benzamide, O-(methyleneamino)-(7CI)," the O-N bond is predicted to be the most labile site for photochemical cleavage due to its lower bond dissociation energy compared to the amide N-C bond.
The photolysis of related compounds such as oxime ethers can proceed through the formation of radical intermediates upon irradiation. nih.gov For instance, the irradiation of 2′-arylbenzaldehyde oxime ethers in the presence of a photosensitizer leads to cyclization products via a proposed radical cation intermediate. nih.gov Similarly, the photolysis of N-nitrosamides, which also contain a labile N-N bond, results in nitrogen-centered radicals.
Based on these analogies, the photochemical irradiation of "Benzamide, O-(methyleneamino)-(7CI)" could potentially lead to the homolytic cleavage of the O-N bond, generating a benzamidooxyl radical and a methyleneamino radical. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent, rearrangement, or intermolecular reactions.
Table 1: Predicted Photochemical Reaction Parameters for Benzamide, O-(methyleneamino)-(7CI) and Related Compounds
| Compound/Parameter | Predicted λmax (nm) | Potential Primary Photoproducts | Quantum Yield (Φ) | Reference/Comment |
| Benzamide, O-(methyleneamino)-(7CI) | ~230-280 | Benzamidooxyl radical, Methyleneamino radical | Not Determined | Based on benzamide chromophore and potential O-N bond cleavage. |
| 2′-Arylbenzaldehyde Oxime Ethers | 300-350 (with sensitizer) | Cyclized products (phenanthridines) | Varies with substituent | Illustrates reactivity of the C=N-O moiety. nih.gov |
| N-Nitrosamides | >300 | Nitrogen-centered radicals, denitrosated amides | Not specified | Demonstrates lability of N-N bond, analogous to O-N. |
Note: The data for "Benzamide, O-(methyleneamino)-(7CI)" are predictive and based on the analysis of its structural components and analogous compounds, as direct experimental data is not available.
Electrochemical Reactivity
The electrochemical behavior of "Benzamide, O-(methyleneamino)-(7CI)" is expected to be dominated by the reduction of the O-N bond and potentially the oxidation of the aromatic ring or the amino group, depending on the applied potential.
Studies on the electrochemical reduction of N-alkoxyamides, such as Weinreb amides, have shown that the N-O bond can be cleaved upon electron transfer. This process typically occurs at a cathodic potential and results in the formation of the corresponding amide and an alkoxy radical or anion. The ease of reduction is influenced by the substituents on the amide and the alkoxy group.
The electrochemical oxidation of related aromatic amines and amides often involves the formation of radical cations, which can then undergo further reactions such as dimerization or reaction with nucleophiles. For "Benzamide, O-(methyleneamino)-(7CI)," oxidation could potentially occur at the nitrogen of the methyleneamino group or the benzene ring, leading to complex reaction pathways. Research on the electrochemical behavior of amino acids has shown that they can be oxidized, but their presence can also influence the electrochemical reactions of other molecules. nih.gov
Table 2: Predicted Electrochemical Parameters for Benzamide, O-(methyleneamino)-(7CI) and Analogous Compounds
| Compound/Parameter | Reduction Potential (V vs. ref) | Oxidation Potential (V vs. ref) | Primary Electrochemical Products | Reference/Comment |
| Benzamide, O-(methyleneamino)-(7CI) | -1.5 to -2.5 (Predicted) | +1.0 to +2.0 (Predicted) | Reduction: Benzamide, Methyleneamine derivatives; Oxidation: Dimerized or substituted products | Potentials are estimates based on related N-O compounds and aromatic amines. |
| N-Alkoxyamides | -2.0 to -2.8 (vs. Ag/AgI) | Not Reported | Corresponding amide, alcohol/alkoxide | Demonstrates reductive cleavage of the N-O bond. |
| 2′-Arylbenzaldehyde Oxime Ethers | Not Reported | +1.54 to +1.93 (Epa vs. SCE) | Radical cations leading to cyclized products | Highlights the oxidative reactivity of the oxime ether functionality. nih.gov |
Note: The data for "Benzamide, O-(methyleneamino)-(7CI)" are predictive and based on analogous structures due to the absence of direct experimental values.
Structural Characterization and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published studies on the ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC, NOESY) of Benzamide (B126), O-(methyleneamino)-(7CI) were found. Therefore, an interpretation of its spectral data and detailed structural assignment based on NMR is not possible at this time.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Information on the high-resolution mass spectrometry (HRMS) for exact mass determination or tandem mass spectrometry (MS/MS) for structural elucidation of Benzamide, O-(methyleneamino)-(7CI) is not available. Without this data, a discussion on its molecular weight confirmation and fragmentation pathways cannot be provided.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
There are no publicly accessible IR or Raman spectra for Benzamide, O-(methyleneamino)-(7CI). Consequently, an analysis of its characteristic vibrational frequencies to identify functional groups cannot be conducted.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a definitive single-crystal X-ray diffraction study for Benzamide, O-(methyleneamino)-(7CI) (CAS Number: 89976-55-6) has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, remains unelucidated.
The determination of a crystal structure through X-ray crystallography is the gold standard for unequivocally establishing the three-dimensional arrangement of atoms and molecules in a solid-state. Such an analysis would provide critical insights into the molecular conformation, including the planarity of the benzamide group and the geometry of the O-(methyleneamino) substituent. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.
While crystallographic data for related benzamide derivatives exist, direct extrapolation of these findings to Benzamide, O-(methyleneamino)-(7CI) would be speculative. The unique electronic and steric properties imparted by the O-(methyleneamino) group are expected to significantly influence its crystal packing and molecular geometry in ways that cannot be accurately predicted without experimental data.
Future crystallographic studies on this compound would be invaluable for a complete structural characterization. Such research would need to overcome the initial challenge of growing single crystals of sufficient quality for diffraction experiments. Upon successful structure determination, the following crystallographic parameters would be anticipated in a standard report:
Hypothetical Data Table for Future Crystallographic Analysis of Benzamide, O-(methyleneamino)-(7CI)
| Parameter | Expected Data Type | Description |
| Crystal Data | ||
| Chemical formula | String | The molecular formula of the compound (C₈H₈N₂O). |
| Formula weight | Numerical | The molar mass of the compound. |
| Crystal system | String | The crystal system (e.g., Monoclinic, Orthorhombic). |
| Space group | String | The symmetry of the crystal lattice (e.g., P2₁/c). |
| a, b, c [Å] | Numerical | The lengths of the unit cell axes. |
| α, β, γ [°] | Numerical | The angles of the unit cell. |
| Volume [ų] | Numerical | The volume of the unit cell. |
| Z | Integer | The number of molecules in the unit cell. |
| Data Collection | ||
| Radiation type | String | The X-ray source used (e.g., Mo Kα). |
| Temperature (K) | Numerical | The temperature at which the data was collected. |
| Refinement | ||
| R-factor (R1) | Numerical | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Weighted R-factor (wR2) | Numerical | A weighted measure of the agreement. |
| Goodness-of-fit (S) | Numerical | An indicator of the quality of the structural refinement. |
The acquisition of this data would be a significant contribution to the chemical sciences, enabling a deeper understanding of the structure-property relationships for this class of compounds.
Derivatization and Scaffold Modification for Enhanced Chemical Utility
Synthesis of Analogs with Varied Aromatic and Aliphatic Substituents
The synthesis of analogs with diverse substituents on both the aromatic ring and the aliphatic methyleneamino moiety is a fundamental approach to exploring the structure-activity relationship (SAR) of Benzamide (B126), O-(methyleneamino)-(7CI).
The aromatic ring of the benzamide scaffold is amenable to the introduction of a wide array of substituents. The nature and position of these substituents can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule. For instance, the incorporation of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, nitro, cyano) can alter the reactivity of the aromatic ring and the amide functionality. A series of novel benzamide-derived compounds with various substitutions on the benzamide scaffold have been designed and synthesized to explore their pharmacological potential. nih.gov The synthesis of such analogs can often be achieved through the use of appropriately substituted benzoic acid precursors. General methods for the synthesis of benzamides from benzoic acids include reaction with urea (B33335) and boric acid, or conversion to the acyl chloride followed by amination. youtube.com
Furthermore, modification of the aliphatic portion of the O-methyleneamino group can provide insights into the role of this linker. The synthesis of a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has been reported, highlighting how variations in the substituent can impact biological activity. nih.gov While this example pertains to an N-substituted benzamide, the synthetic principles can be adapted to the O-substituted target compound.
Table 1: Potential Analogs of Benzamide, O-(methyleneamino)-(7CI) with Varied Substituents
| Compound Name | Aromatic Substituent (Position) | Aliphatic Substituent | Potential Synthetic Precursor |
| 4-Chloro-benzamide, O-(methyleneamino)-(7CI) | 4-Chloro | None | 4-Chlorobenzoic acid |
| 3-Methoxy-benzamide, O-(methyleneamino)-(7CI) | 3-Methoxy | None | 3-Methoxybenzoic acid |
| Benzamide, O-(1-aminoethyl)-(7CI) | None | Methyl | N/A |
| Benzamide, O-(aminomethylphenyl)-(7CI) | None | Phenyl | N/A |
This table presents hypothetical analogs to illustrate potential derivatization strategies, as specific synthesis of these derivatives of Benzamide, O-(methyleneamino)-(7CI) is not documented in the searched literature.
Introduction of Bioisosteric Replacements for Amide and Amine Linkages
Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties and biological activity, is a powerful tool in drug design and materials science. cambridgemedchemconsulting.com For Benzamide, O-(methyleneamino)-(7CI), both the amide and the O-methyleneamino linkages are prime candidates for bioisosteric replacement to potentially improve metabolic stability, modulate binding interactions, or alter physical properties.
The amide bond is a well-known site of metabolic degradation. Its replacement with more stable isosteres can lead to compounds with improved pharmacokinetic profiles. Common bioisosteres for the amide group include 1,2,3-triazoles and various oxadiazole isomers (1,2,4- and 1,3,4-). nih.govnih.gov For example, the replacement of an amide group with a 1,2,3-triazole has been shown to address reactive oxygen species-mediated toxicity in certain compounds. nih.gov The synthesis of these triazole analogs can often be achieved via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
The O-methyleneamino linkage, which contains both an ether-like oxygen and an amine, also presents opportunities for bioisosteric modification. The methyleneaminoxy methyl moiety (C=NOCH2) has been explored as a bioisostere for aryl and other aromatic scaffolds, suggesting the potential for modifications around this linkage. nih.gov Simple replacements could involve substituting the oxygen with sulfur to form a thioether linkage or altering the length and branching of the alkyl chain.
Table 2: Potential Bioisosteric Replacements in Benzamide, O-(methyleneamino)-(7CI)
| Original Linkage | Bioisosteric Replacement | Rationale |
| Amide (-CONH-) | 1,2,3-Triazole | Enhanced metabolic stability, similar spatial arrangement. |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics the hydrogen bonding properties of the amide. |
| O-Methyleneamino (-O-CH2-NH-) | S-Methyleneamino (-S-CH2-NH-) | Alters lipophilicity and bond angles. |
| O-Methyleneamino (-O-CH2-NH-) | O-Ethyleneamino (-O-CH2-CH2-NH-) | Increases flexibility and spacing. |
This table outlines potential bioisosteric replacements based on general principles, as specific examples for Benzamide, O-(methyleneamino)-(7CI) are not available in the searched literature.
Preparation of Functionalized Intermediates for Downstream Synthesis
The strategic introduction of functional groups onto the Benzamide, O-(methyleneamino)-(7CI) scaffold can generate versatile intermediates for further synthetic elaboration. These functionalized intermediates can serve as building blocks for the construction of more complex molecules, including bioconjugates and materials.
For instance, the introduction of a reactive handle, such as a halogen, a boronic acid, or an alkyne, on the aromatic ring would allow for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A patent for preparing benzamide derivatives describes the synthesis of 2-allyloxy-3-methoxy-benzoic acid allyl ester as an intermediate that undergoes further reactions. google.com This illustrates the utility of preparing functionalized benzamide precursors.
Similarly, the amine within the O-methyleneamino group can be functionalized. For example, it could be acylated or alkylated to introduce new side chains or linkers. The synthesis of o-aminobenzamide compounds from various starting materials highlights the reactivity of the amino group for further modifications. magtech.com.cn A preparation method for p-aminobenzamide involves the synthesis of paranitrobenzoyl chloride as a key intermediate, which is then subjected to ammonolysis and reduction. google.com
Polymer-Supported Synthesis of Benzamide Library Derivatives
Polymer-supported synthesis has emerged as a powerful technique for the rapid generation of compound libraries for high-throughput screening. This methodology involves attaching a starting material to a solid support (polymer resin), carrying out a series of reactions, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and by-products can be washed away.
While no specific polymer-supported synthesis of Benzamide, O-(methyleneamino)-(7CI) derivatives has been reported, the general principles are applicable. For example, a polymer-supported approach could be envisioned where a benzoic acid derivative is attached to a resin, followed by reaction with a protected O-(methyleneamino) species. Alternatively, an amino-functionalized resin could be used to react with a pre-formed Benzamide, O-(methyleneamino)-(7CI) derivative bearing a suitable reactive group. The synthesis of benzimidazolinopiperazinones on a solid phase via tandem reactions demonstrates the feasibility of complex heterocyclic synthesis on a polymer support. acs.orgresearchgate.net Polymer-supported reagents, such as polymer-supported borohydride (B1222165) or perruthenate, can also be utilized in the synthesis and modification of benzamide derivatives to facilitate clean reactions. cam.ac.uk
The development of polymer-supported chiral guanidines as catalysts for asymmetric reactions showcases another facet of how polymers can be integrated into the synthesis of complex molecules, potentially including chiral derivatives of Benzamide, O-(methyleneamino)-(7CI). researchgate.net
Applications in Advanced Materials and Chemical Intermediates
Utilization as Precursors for Polymer and Oligomer Synthesis
Currently, there is no specific literature detailing the use of Benzamide (B126), O-(methyleneamino)-(7CI) as a monomer for polymer or oligomer synthesis. However, the broader class of benzamide derivatives has been successfully employed in polymer chemistry. For instance, high molecular weight poly(p-benzamide)s have been synthesized and characterized. acs.org The polymerization of aromatic para-amino acid ester derivatives has been studied, leading to the development of poly(benzamides) with N-alkyl or N-benzyl groups. acs.org
Amines, in general, are crucial in polymer synthesis, acting as monomers, curing agents, and modifiers to alter polymer properties like flexibility and thermal stability. numberanalytics.comnumberanalytics.com The presence of the methyleneamino group in Benzamide, O-(methyleneamino)-(7CI) introduces a reactive site that could potentially participate in polymerization reactions. For example, polyenaminones have been prepared through the transaminative amino-enaminone polymerization of bis[(dimethylamino)methylidene]cyclohexanediones with various diamines. nih.gov This suggests that the methyleneamino moiety could undergo similar reactions.
Furthermore, N-ethenyl N-alkyl alkyl amides are known to undergo free-radical polymerization to produce water-soluble polymers. epo.org The unique reactivity of the O-(methyleneamino) group might be harnessed in controlled polymerization techniques like nitroxide-mediated polymerization (NMP) to create well-defined macromolecular architectures. acs.org
Table 1: Examples of Benzamide Derivatives in Polymer Synthesis
| Polymer Type | Monomer/Precursor | Key Features of Polymer | Reference |
| Poly(p-benzamide) | Aromatic para-amino acid ester derivatives | High molecular weight | acs.org |
| Poly(N-fluoroalkyl benzamide) | 4-(N-tridecafluorooctylamino)benzoylbenzoxazolin-2-thione | Controlled molecular weight and polydispersity | researchgate.net |
| Polyenaminones | Bis[(dimethylamino)methylidene]cyclohexanediones and diamines | Film-forming properties, redox activity | nih.gov |
| Poly(N-ethenyl N-alkyl alkyl amide) | N-ethenyl N-alkyl alkyl amide | Water-soluble | epo.org |
Role in Supramolecular Chemistry and Self-Assembly Processes
Specific studies on the role of Benzamide, O-(methyleneamino)-(7CI) in supramolecular chemistry and self-assembly are not available. However, the benzamide functional group is a well-established motif for directing the formation of ordered supramolecular structures through hydrogen bonding.
A prominent example is the self-assembly of benzene-1,3,5-tricarboxamides (BTAs). These molecules can form supramolecular polymers in dilute alkane solutions through threefold intermolecular hydrogen bonding. nih.gov The stability and helicity of these assemblies can be influenced by the nature of the substituents. nih.gov Similarly, acid-functionalized BTAs have been shown to assemble into complex structures like membranes and tubes in water, driven by a combination of hydrophobic interactions and hydrogen bonding. acs.org
Benzimidazole derivatives also exhibit a strong tendency for supramolecular assembly, forming diverse structures from coordination complexes to nanowires, driven by metal coordination and π-π stacking interactions. consensus.appresearchgate.net The benzamide core of Benzamide, O-(methyleneamino)-(7CI) provides the necessary hydrogen bonding sites (N-H and C=O) to participate in self-assembly processes, similar to BTAs. The O-(methyleneamino) group could further influence the packing and dimensionality of the resulting supramolecular structures through additional hydrogen bonding or dipole-dipole interactions.
Application as Ligands in Catalysis and Coordination Chemistry
There is a lack of specific reports on the use of Benzamide, O-(methyleneamino)-(7CI) as a ligand in catalysis. However, the fundamental coordination chemistry of benzamides is recognized. Benzamide and its derivatives contain two potential donor atoms: the carbonyl oxygen and the amide nitrogen. researchgate.nete4journal.com Quantum chemical studies have shown that benzamide coordinates to zinc(II) through the oxygen atom. researchgate.nete4journal.com
The broader family of benzamide derivatives has been explored as ligands in transition metal catalysis. For example, Cp*Ir complexes with (pyridinylmethyl)sulfonamide ligands, which share structural similarities with functionalized benzamides, have been used as catalysts for transfer hydrogenation. nih.govacs.org Studies on these systems have revealed that the electronic properties of substituents on the ligand can significantly influence the catalytic activity. nih.govacs.org
The design of ligands is crucial in modern homogeneous transition metal catalysis as it influences the structure, reactivity, and selectivity of the catalyst. nih.gov The O-(methyleneamino) group in Benzamide, O-(methyleneamino)-(7CI) could modulate the electronic properties of the benzamide system, potentially making it a useful ligand for various catalytic transformations. Its ability to chelate metal ions could be critical in designing catalysts for specific reactions. The preliminary structure-activity relationships in other benzamide-based systems suggest that the electronic nature of the substituent is a key determinant of catalytic performance. nih.gov
Development of Novel Reagents and Building Blocks in Organic Synthesis
While Benzamide, O-(methyleneamino)-(7CI) has not been specifically highlighted as a novel reagent, benzamide derivatives are fundamental building blocks in organic synthesis. mdpi.com They are precursors to a wide array of more complex molecules, including many pharmaceuticals. mdpi.comnih.govmdpi.com The synthesis of various N-substituted benzamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govresearchgate.net
The reactivity of the methyleneamino group is of particular interest. Methylene (B1212753) compounds can be prepared from various precursors and are known to be highly reactive. wikipedia.org The O-(methyleneamino) functionality in the target compound could potentially serve as a handle for further chemical transformations. For instance, O-benzoylhydroxylamines are versatile electrophilic aminating reagents used in transition metal-catalyzed C-N bond-forming reactions. vivekanandcollege.ac.in This suggests that Benzamide, O-(methyleneamino)-(7CI) could potentially act as a precursor to reactive intermediates for amination reactions.
Furthermore, compounds with active methylene groups are valuable in organic synthesis for forming new carbon-carbon bonds through alkylation reactions. organic-chemistry.org The methylene group in the O-(methyleneamino) substituent, while not a classic active methylene group, might exhibit unique reactivity that could be exploited in the development of novel synthetic methodologies.
Table 2: Synthetic Applications of Benzamide Derivatives and Related Compounds
| Compound Class | Application in Organic Synthesis | Example Reaction | Reference |
| Benzamide Derivatives | Building blocks for pharmaceuticals | Synthesis of multi-targeted compounds for Alzheimer's disease | mdpi.com |
| N-Substituted Benzamides | Scaffolds for bioactive compounds | Synthesis of antitumor agents | nih.govresearchgate.net |
| O-Benzoylhydroxylamines | Electrophilic aminating reagents | Transition metal-catalyzed C-N bond formation | vivekanandcollege.ac.in |
| Active Methylene Compounds | C-C bond formation | α-alkylation reactions | organic-chemistry.org |
| Methylamine | Building block for various chemicals | Synthesis of pharmaceuticals, pesticides, and solvents | wikipedia.org |
Contribution to New Chemical Technologies and Methodologies
The potential contributions of Benzamide, O-(methyleneamino)-(7CI) to new chemical technologies are speculative but can be inferred from the advancements made with related compounds. The development of novel benzamide derivatives has led to new multi-targeted compounds with potential therapeutic applications. mdpi.com The unique substitution pattern of Benzamide, O-(methyleneamino)-(7CI) could lead to compounds with novel biological activities.
In materials science, the ability of benzamide derivatives to form self-assembling systems is being explored for applications in drug delivery and the creation of "smart" materials that respond to external stimuli. nih.gov The specific self-assembly properties of Benzamide, O-(methyleneamino)-(7CI) could contribute to this field.
Furthermore, the development of new catalytic systems is a cornerstone of green chemistry. The use of benzamide-based ligands in catalysis could lead to more efficient and selective chemical transformations. researchgate.net For example, ruthenium-catalyzed C-H selenylation of benzamides has been achieved under mild conditions. researchgate.net The electronic and steric properties imparted by the O-(methyleneamino) group could lead to catalysts with novel reactivity and selectivity. The functionalization of uridine (B1682114) derivatives with a methylene amino moiety via photoredox catalysis also points towards new methodologies for modifying complex biomolecules. acs.org
Future Directions and Emerging Research Avenues in Benzamide Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of benzamide (B126) derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for high-throughput screening of reaction conditions. For a novel compound like "Benzamide, O-(methyleneamino)-(7CI)," flow chemistry could provide a rapid and efficient means to explore its synthesis, overcoming potential challenges associated with traditional batch processing. Automated synthesis platforms would further enable the rapid generation of analogues, facilitating structure-activity relationship studies once a biological or material application is identified.
Harnessing Artificial Intelligence and Machine Learning for Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. In the context of "Benzamide, O-(methyleneamino)-(7CI)," where established synthetic protocols are absent, AI and ML models could be invaluable. By training algorithms on vast datasets of known benzamide syntheses, it would be possible to predict viable pathways for its formation, identify potential catalysts, and estimate reaction yields. This predictive power could significantly reduce the experimental burden and accelerate the discovery process for this and other unexplored benzamide derivatives.
Exploration of Novel Synthetic Catalysts and Methodologies
The development of novel catalysts is a continuous pursuit in organic chemistry, aiming for more efficient, selective, and sustainable transformations. For benzamide synthesis, this includes the exploration of new transition metal catalysts, organocatalysts, and biocatalysts. Investigating the synthesis of "Benzamide, O-(methyleneamino)-(7CI)" would provide an opportunity to test the efficacy of these emerging catalytic systems. For instance, new catalysts could offer milder reaction conditions, tolerate a broader range of functional groups, and potentially enable novel reaction pathways for the introduction of the O-(methyleneamino) group.
Sustainable and Atom-Economical Transformations of Benzamide Derivatives
Green chemistry principles are increasingly guiding synthetic strategies, emphasizing the importance of sustainability and atom economy. Research in this area focuses on minimizing waste, using renewable resources, and designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The synthesis of "Benzamide, O-(methyleneamino)-(7CI)" presents a blank slate where these principles can be applied from the outset. Developing an atom-economical synthesis for this compound would not only be an academic achievement but also align with the growing demand for environmentally benign chemical processes.
Design of Smart Materials Incorporating Benzamide Units
Benzamide moieties are known to participate in hydrogen bonding and can impart specific properties to polymers and other materials. This makes them attractive building blocks for the design of "smart" materials that respond to external stimuli such as light, heat, or pH. The unique O-(methyleneamino) group in "Benzamide, O-(methyleneamino)-(7CI)" could introduce novel properties, such as different hydrogen bonding capabilities or coordination sites for metal ions. Future research could explore the polymerization of this benzamide derivative or its incorporation into larger supramolecular assemblies to create new functional materials with applications in areas like drug delivery, sensing, or self-healing polymers.
Q & A
Q. What are the optimal synthetic protocols for preparing O-(methyleneamino)-benzamide derivatives, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling benzamide precursors with methyleneamino groups via phosphorus oxychloride-mediated condensation (e.g., refluxing with thiosemicarbazide and POCl₃) . Key optimizations include:
- Temperature control : Slow addition of reagents to manage exothermic reactions (prevents side products).
- Solvent selection : Ethanol or water for recrystallization to enhance purity.
- Catalyst use : POCl₃ facilitates amide bond formation but requires careful handling due to corrosivity.
Validate purity via TLC and melting point analysis (uncorrected capillary method) .
Q. How can structural characterization of O-(methyleneamino)-benzamide derivatives be performed to confirm regiochemistry and functional groups?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) : Identify methyleneamino (–NH–CH₂–) proton signals at δ 3.5–4.5 ppm and carbonyl (C=O) carbons at ~168–170 ppm .
- FTIR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
- Mass spectrometry : Use high-resolution MS (e.g., Waters Micro Mass ZQ 2000) to verify molecular ion peaks and fragmentation patterns .
Q. What factors influence the hydrolytic stability of O-(methyleneamino)-benzamide derivatives under physiological conditions?
Methodological Answer: Stability depends on:
- pH : Hydrolysis accelerates in acidic (H⁺-catalyzed) or alkaline (OH⁻-mediated) conditions. Test via buffer solutions (pH 1–12) at 37°C, monitoring degradation via HPLC .
- Substituent effects : Electron-withdrawing groups on the benzamide ring (e.g., nitro) increase resistance to hydrolysis by destabilizing transition states .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of O-(methyleneamino)-benzamide derivatives in species-specific biological systems?
Methodological Answer:
- Glycolipid interaction assays : Use analogs like β-Gal-C6BDB (benzamide-linked glycolipids) to study carbohydrate-binding specificity in sperm–zona pellucida interactions, as done in porcine/bovine models .
- Anticancer screening : Employ thiadiazole-modified derivatives (e.g., N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide) in cytotoxicity assays (MTT/WST-1) against cancer cell lines, with IC₅₀ calculations .
Q. How should contradictory data in bioactivity studies (e.g., variable IC₅₀ values across cell lines) be analyzed to identify mechanistic insights?
Methodological Answer:
- Cross-validate assays : Compare results from orthogonal methods (e.g., apoptosis vs. proliferation assays) .
- Machine learning : Train classifiers on structural descriptors (e.g., logP, H-bond donors) and bioactivity data to identify outliers or structure-activity trends .
- Metabolomic profiling : Use LC-MS to detect metabolite interference (e.g., glutathione adducts) that may alter compound efficacy .
Q. What computational strategies are effective for modeling the interaction of O-(methyleneamino)-benzamide derivatives with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes to enzymes (e.g., kinases) or receptors, focusing on hydrogen bonds with the amide group .
- MD simulations : Simulate solvated systems (e.g., GROMACS) to assess conformational stability of the methyleneamino linker in aqueous environments .
- QSAR : Apply Quantitative Structure-Activity Relationship models using descriptors like polar surface area and topological torsion .
Q. How can researchers address reproducibility challenges in synthesizing O-(methyleneamino)-benzamide derivatives with variable yields?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
- Batch consistency : Validate reproducibility across ≥3 independent syntheses, reporting mean ± SD yields .
Q. What advanced techniques are recommended for assessing the purity of O-(methyleneamino)-benzamide derivatives in complex matrices?
Methodological Answer:
- HPLC-DAD/ELSD : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to resolve impurities; ELSD detects non-UV-active byproducts .
- NMR purity : Integrate proton signals to estimate impurity levels (<2% threshold) .
- Elemental analysis : Confirm C/H/N/O composition within 0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
